molecular formula C17H15FN2O B11357583 N-(4-fluorophenyl)-1,5-dimethyl-1H-indole-2-carboxamide

N-(4-fluorophenyl)-1,5-dimethyl-1H-indole-2-carboxamide

Cat. No.: B11357583
M. Wt: 282.31 g/mol
InChI Key: UTXHERIWPIRBMH-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1,5-dimethyl-1H-indole-2-carboxamide: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a fluorophenyl group attached to the nitrogen atom of the indole ring, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-1,5-dimethyl-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the indole derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-(4-fluorophenyl)-1,5-dimethyl-1H-indole-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It can serve as a lead compound in the development of new drugs.

Medicine: The compound’s potential therapeutic applications are of significant interest. It may exhibit activity against various diseases, including cancer, inflammation, and neurological disorders.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1,5-dimethyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group can enhance binding affinity and selectivity towards these targets. The indole core can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological activity.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-1,5-dimethyl-1H-indole-2-carboxamide
  • N-(4-bromophenyl)-1,5-dimethyl-1H-indole-2-carboxamide
  • N-(4-methylphenyl)-1,5-dimethyl-1H-indole-2-carboxamide

Comparison: N-(4-fluorophenyl)-1,5-dimethyl-1H-indole-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets compared to its chloro, bromo, and methyl analogs.

Properties

Molecular Formula

C17H15FN2O

Molecular Weight

282.31 g/mol

IUPAC Name

N-(4-fluorophenyl)-1,5-dimethylindole-2-carboxamide

InChI

InChI=1S/C17H15FN2O/c1-11-3-8-15-12(9-11)10-16(20(15)2)17(21)19-14-6-4-13(18)5-7-14/h3-10H,1-2H3,(H,19,21)

InChI Key

UTXHERIWPIRBMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2)C(=O)NC3=CC=C(C=C3)F)C

Origin of Product

United States

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